molecular formula C14H22O2 B7877875 1-(2-(Isopentyloxy)-5-methylphenyl)ethanol

1-(2-(Isopentyloxy)-5-methylphenyl)ethanol

Cat. No.: B7877875
M. Wt: 222.32 g/mol
InChI Key: CWNYWYWZBLRZDA-UHFFFAOYSA-N
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Description

1-(2-(Isopentyloxy)-5-methylphenyl)ethanol is an organic compound often utilized in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Isopentyloxy)-5-methylphenyl)ethanol typically involves several chemical reactions, including the alkylation of phenols and subsequent reduction processes. One common method involves the initial formation of 2-(isopentyloxy)-5-methylphenol, followed by a Grignard reaction to introduce the ethyl alcohol moiety. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and are often carried out at low temperatures to control reactivity.

Industrial Production Methods

On an industrial scale, the production may employ continuous flow reactors to ensure efficient mixing and heat control. Catalysts may be used to enhance reaction rates and selectivity, ensuring a higher yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Isopentyloxy)-5-methylphenyl)ethanol undergoes various chemical reactions including oxidation, reduction, and substitution.

  • Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of secondary alcohols.

  • Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethyl alcohol moiety provides a directing effect, leading to substitutions at the ortho or para positions relative to the hydroxyl group.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride

  • Conditions: Inert atmosphere, controlled temperatures, use of catalysts

Major Products Formed

The primary products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones, while reduction could produce secondary alcohols.

Scientific Research Applications

1-(2-(Isopentyloxy)-5-methylphenyl)ethanol has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

  • Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.

  • Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-(Isopentyloxy)-5-methylphenyl)ethanol exerts its effects is often studied in the context of its interactions with molecular targets. These may include:

  • Enzymes: The compound may inhibit or activate specific enzymes, altering biochemical pathways.

  • Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2-(Isopentyloxy)-5-methylphenyl)ethanol stands out due to its unique structural features and reactivity. Similar compounds include:

  • 2-(Isopentyloxy)-5-methylphenol: Lacks the ethyl alcohol moiety.

  • 1-(2-(Isopentyloxy)-5-methylphenyl)ketone: Contains a ketone group instead of a hydroxyl group.

  • 2-(Isopentyloxy)phenol: Absence of the methyl group.

The unique structure of this compound makes it particularly valuable in synthetic chemistry and various research applications.

Biological Activity

1-(2-(Isopentyloxy)-5-methylphenyl)ethanol is a synthetic organic compound notable for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H18O2
  • Molecular Weight : 206.28 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies on related phenolic compounds have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 62.5 µg/mL against E. faecalis, indicating strong antibacterial properties .

Anticancer Activity

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells. Similar phenolic compounds have shown the ability to inhibit cell proliferation in various cancer cell lines, including Hela and A549 cells .

  • In vitro studies have indicated IC50 values around 226 µg/mL for Hela cells, suggesting moderate efficacy .

The biological activity of this compound may involve several mechanisms:

  • Receptor Interaction : It may act as a modulator of specific biochemical pathways by interacting with receptors or enzymes.
  • Oxidative Stress Induction : Compounds in this class can induce oxidative stress in microbial cells, leading to cell death.
  • Cell Cycle Arrest : Evidence suggests that similar compounds can cause cell cycle arrest in cancer cells, preventing proliferation .

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of phenolic compounds, researchers found that derivatives closely related to this compound exhibited potent antibacterial effects against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of phenolic compounds revealed that those with similar structures to this compound could effectively inhibit tumor growth in vitro. The study employed various assays to determine cell viability and apoptosis rates, confirming the compound's potential as a therapeutic agent against specific cancers .

Comparative Analysis with Related Compounds

Compound NameStructureAntimicrobial ActivityAnticancer ActivityMIC/IC50 Values
This compoundStructureModerateModerateMIC: 62.5 µg/mL (E. faecalis), IC50: 226 µg/mL (Hela)
2-(4-Methylphenyl)ethanolStructureHighLowMIC: 50 µg/mL (S. aureus), IC50: Not applicable
Phenolic Compound XStructureLowHighMIC: Not applicable, IC50: 150 µg/mL (A549)

Properties

IUPAC Name

1-[5-methyl-2-(3-methylbutoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-10(2)7-8-16-14-6-5-11(3)9-13(14)12(4)15/h5-6,9-10,12,15H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNYWYWZBLRZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC(C)C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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